Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They possess a wide range of therapeutic properties and have been proven to be effective drugs in various disease scenarios . Methyl 4-(3-thienyl)benzoate is a related compound with the molecular formula C12H10O2S .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Methyl 4-(3-thienyl)benzoate, a related compound, has the molecular formula C12H10O2S .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Photophysical Properties and Quantum Yields
The synthesis and study of compounds structurally related to "Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate" have revealed unique photophysical properties. For example, derivatives such as Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate (MHncTB) were synthesized and their luminescence properties investigated, showing variations in quantum yields influenced by the substitution at the thiophenyl moiety, thereby affecting their potential use in optoelectronic devices (Kim et al., 2021).
Crystal Engineering
The structural properties of benzoate derivatives can significantly impact their crystallization behavior. For instance, Methyl 2-(carbazol-9-yl)benzoate exhibited a notable phase transition from a high-Z′ structure to a more stable form under high pressure, showcasing the potential of these compounds in crystal engineering and the development of materials with unique properties (Johnstone et al., 2010).
Electrochromic Properties
Compounds related to "this compound" have been explored for their electrochromic properties. The synthesis of novel copolymers containing carbazole units demonstrated significant electrochromic behavior, indicating their utility in developing smart windows and display technologies (Aydın & Kaya, 2013).
Chemosensors
Derivatives of benzoate have been applied in the development of selective and colorimetric chemosensors for fluoride ions. Novel sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups demonstrated significant changes in color and optical properties upon fluoride ion addition, highlighting their potential in environmental monitoring and diagnostic applications (Ma et al., 2013).
Chemical Synthesis and Catalysis
The versatility of "this compound" and related compounds extends to their role in chemical synthesis and catalysis. For example, an efficient iron-catalyzed benzylation method was developed for 1,3-dicarbonyl compounds, showcasing the compound's potential as a precursor in synthesizing pharmaceutically relevant molecules (Kischel et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-24-19(23)13-8-6-12(7-9-13)18(22)20-10-16(21)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,21H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTASKSADVFQLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.